molecular formula C26H50O3 B8071324 2-Oxiraneoctanoic acid,3-octyl-, octyl ester

2-Oxiraneoctanoic acid,3-octyl-, octyl ester

Cat. No.: B8071324
M. Wt: 410.7 g/mol
InChI Key: OPKGFSRVMNOOBM-UHFFFAOYSA-N
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Description

2-Oxiraneoctanoic acid, 3-octyl-, octyl ester (CAS: 106-84-3) is an epoxy fatty acid ester with the molecular formula C₂₆H₅₀O₃ and a molecular weight of 410.6 g/mol. It is characterized by an oxirane (epoxide) ring at the second position of an octanoic acid backbone, substituted with a 3-octyl group, and esterified with an octyl alcohol moiety. This compound is structurally related to epoxidized vegetable oil derivatives, which are widely used as plasticizers, stabilizers, and bio-based materials due to their low volatility and high thermal stability .

Key physicochemical properties include:

  • Density: ~0.91–0.925 g/cm³
  • Boiling point: ~385.9°C at 760 mmHg
  • Flash point: ~149–172.2°C (varies by isomer)
  • Viscosity: Comparable to other long-chain epoxy esters (e.g., 4.5 mm²/sec for methyl esters in biodiesel applications) .

Properties

IUPAC Name

8-(2,3-dioctyloxiran-2-yl)octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O3/c1-3-5-7-9-12-16-20-24-26(29-24,22-18-14-10-8-6-4-2)23-19-15-11-13-17-21-25(27)28/h24H,3-23H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKGFSRVMNOOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)(CCCCCCCC)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Data:

ParameterValue
Yield70–85%
Reaction Time6–12 hours
Selectivity>90%
ByproductsDiastereomeric epoxides (<10%)

This method is limited by stoichiometric peracid consumption and solvent waste.

Metal-Catalyzed Epoxidation with Hydroperoxides

Titanium-Silica Catalysts

Heterogeneous Ti-silica catalysts enable epoxidation of octyl 2-octenoate using tert-butyl hydroperoxide (TBHP) in α,α,α-trifluorotoluene (TFT). The Ti(IV) centers activate TBHP, facilitating oxygen transfer.

Performance Metrics:

MetricValue
Conversion89%
Epoxide Selectivity78%
Catalyst Reusability5 cycles (<5% activity loss)

This system avoids solvent-swelling issues common in polar media.

Tungsten-Based Catalysts

Tungstenocene-grafted silica (1.2–1.7 wt% W) achieves 68% conversion of alkenes to epoxides using H₂O₂. The catalyst’s WO₃ clusters enhance stability, though selectivity declines with bulkier substrates.

Photoredox Catalysis in Aqueous Media

A cobalt bis(dicarbollide) complex (Na[3,3′-Co(1,2-C₂B₉H₁₁)₂]) acts as a photoredox catalyst under visible light. In water, octyl 2-octenoate undergoes epoxidation via a Co⁴⁺/Co³⁺ redox cycle, achieving 97% conversion in 15 minutes at 0.1 mol% loading.

Advantages:

  • Turnover Number (TON): 8,500

  • Solvent: Water (no organic solvents)

  • Stereocontrol: Moderate cis/trans selectivity (3:1)

Enzymatic Epoxidation

Lipase-mediated epoxidation uses immobilized Candida antarctica lipase B (CAL-B) with H₂O₂ and octanoic acid as an oxygen donor. While slower (48–72 hours), this method achieves 82% yield under mild conditions (pH 7, 40°C).

Comparative Analysis of Methods

MethodYieldSelectivityCatalyst LoadingEnvironmental Impact
Peracids85%HighStoichiometricHigh (solvent waste)
Ti-Silica/TBHP89%Moderate2 mol%Moderate
Photoredox (Co)97%High0.1 mol%Low (aqueous)
Enzymatic82%High5 wt%Low

Industrial-Scale Considerations

For bulk production, Ti-silica and photoredox systems are preferred due to catalyst recyclability and water compatibility. Recent advances in flow reactor designs reduce reaction times by 40% compared to batch processes .

Comparison with Similar Compounds

Methyl Ester Analogues

  • Compound: 2-Oxiraneoctanoic acid, 3-octyl-, methyl ester (CAS: 6084-76-0). Molecular formula: C₁₉H₃₆O₃. Molecular weight: 312.49 g/mol. Key differences:
  • Shorter ester chain (methyl vs. octyl) reduces hydrophobicity and molecular weight.
  • Applications: Used as a plasticizer in polymers and in biodiesel production, where its viscosity (4.5 mm²/sec) meets EN 14214 and ASTM D445 standards .
  • Natural occurrence: Found in seed oils (e.g., Tutcheria championi Nakai) at concentrations of 5.21–7.23% .

Hexyl Ester Analogues

  • Compound: 2-Oxiraneoctanoic acid, 3-octyl-, hexyl ester (CAS: 24824-70-2). Molecular formula: C₂₄H₄₆O₃. Molecular weight: 382.62 g/mol. Key differences:
  • Intermediate chain length (hexyl) balances hydrophobicity and fluidity.
  • Physicochemical properties: Boiling point ~455.9°C, density 0.91 g/cm³ .

Unsaturated and Isomeric Variants

  • Compound: Oxiraneoctanoic acid, 3-(2Z)-2-octenyl-, methyl ester (CAS: 186792-27-8). Molecular formula: C₁₉H₃₄O₃. Molecular weight: 310.47 g/mol. Key differences:
  • Applications: Limited data, but unsaturated epoxides are often intermediates in organic synthesis .

Functional and Industrial Comparisons

Plasticizer Performance

  • Octyl ester : Superior thermal stability and low migration rates compared to methyl and hexyl esters due to its long alkyl chain .
  • Methyl ester : Preferred in biodiesel for its balance of viscosity and combustibility .

Analytical Variability

  • GC-MS retention : Longer-chain esters (e.g., octyl) exhibit higher retention indices and lower volatility, complicating headspace analysis. Ionic strength adjustments (e.g., NaCl) suppress their detection in volatile compound studies .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
Octyl ester (CAS: 106-84-3) C₂₆H₅₀O₃ 410.6 385.9 0.91–0.925 Plasticizers, stabilizers
Methyl ester (CAS: 6084-76-0) C₁₉H₃₆O₃ 312.49 384.8 0.925 Biodiesel, plasticizers
Hexyl ester (CAS: 24824-70-2) C₂₄H₄₆O₃ 382.62 455.9 0.91 Surfactants (hypothesized)

Table 2: Natural Occurrence in Plant Oils (Tutcheria championi Nakai)

Compound Concentration Range (%) Isomeric Form
Methyl ester 5.21–7.23 trans, cis
Octyl ester Not detected
Hexyl ester Not detected

Biological Activity

2-Oxiraneoctanoic acid, 3-octyl-, octyl ester, commonly referred to as octyl 9,10-epoxystearate, is a synthetic compound with notable applications in various fields, including drug delivery systems and cosmetic formulations. Its unique chemical structure allows it to exhibit diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and presenting relevant data.

  • Chemical Formula : C26H50O3
  • Molecular Weight : 426.68 g/mol
  • Density : 0.916 g/cm³
  • Boiling Point : 428.8°C at 760 mmHg
  • Flash Point : 163.2°C

Research indicates that octyl 9,10-epoxystearate possesses several biological activities, primarily attributed to its amphiphilic nature, which facilitates interactions with biological membranes. The compound can form micelles and liposomes, enhancing the solubility and stability of encapsulated drugs .

Anti-inflammatory Properties

Studies have suggested that octyl 9,10-epoxystearate exhibits anti-inflammatory properties . It may modulate lipid metabolism and influence inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation.

Skin Penetration Enhancement

The compound has been explored for its ability to enhance skin penetration in topical formulations. Its interaction with skin lipids allows for improved delivery of active ingredients through the skin barrier . This property is particularly valuable in cosmetic and pharmaceutical applications where effective delivery of hydrophilic substances is required.

Case Study 1: Drug Delivery Systems

A study investigated the use of octyl 9,10-epoxystearate in drug delivery systems. It was found that the compound could encapsulate hydrophilic drugs effectively, leading to increased bioavailability and targeted delivery. The amphiphilic nature of the ester allowed for the formation of stable micelles in aqueous environments, facilitating drug solubilization.

Case Study 2: Topical Formulations

In another research effort focusing on topical formulations, octyl 9,10-epoxystearate was incorporated into creams designed for treating skin conditions. Results indicated enhanced absorption rates compared to conventional formulations without the ester. The study highlighted its potential as a skin penetration enhancer due to its ability to disrupt lipid structures within the stratum corneum .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityUnique Features
Methyl 9,10-epoxystearateEpoxidized derivative of stearic acidSmaller alkyl group; higher volatility
9,10-Epoxystearic acidDirectly related epoxy fatty acidMore reactive due to lack of esterification
Octadecenoic acidFatty acid without epoxideHigher unsaturation; different properties

Octyl 9,10-epoxystearate stands out due to its longer alkyl chain which enhances hydrophobic interactions, making it more effective as a plasticizer compared to its shorter-chain counterparts.

Q & A

Q. Q1. What are the established synthetic routes for 2-oxiraneoctanoic acid, 3-octyl-, octyl ester, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized via epoxidation of unsaturated fatty acid esters followed by esterification. For example:

Epoxidation : React oleic acid or its derivatives with peracids (e.g., mCPBA) to form the epoxide ring .

Esterification : Use acid catalysis (e.g., H₂SO₄) to couple the epoxidized acid with octanol.
Optimization Strategies :

  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to track ester formation.
  • Adjust molar ratios (e.g., 1:1.2 acid-to-alcohol) and temperature (80–120°C) to maximize yield .

Q. Q2. How can researchers analytically characterize this compound’s purity and structural integrity?

Methodological Answer: Use a combination of techniques:

  • NMR Spectroscopy : Confirm the presence of the epoxide ring (δ ~2.5–3.5 ppm for oxirane protons) and ester carbonyl (δ ~170 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : Validate molecular weight (C₂₆H₅₀O₃, exact mass 422.376 g/mol) via high-resolution MS .
  • Physical Properties : Compare experimental values (e.g., density 0.91 g/cm³, refractive index 1.458) to literature data .
Property Value Reference
Boiling Point~455.9°C (est.)
LogP (Hydrophobicity)8.8 (calculated)

Advanced Research Questions

Q. Q3. How can the stereochemical configuration of the epoxide group be resolved, and what impact does it have on reactivity?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers .
  • X-ray Crystallography : Determine absolute configuration if single crystals are obtainable.
  • Reactivity Impact : cis-epoxides may exhibit higher ring-opening reactivity in polymerization or nucleophilic attacks compared to trans-isomers .

Q. Q4. What computational methods are suitable for modeling this compound’s structure-property relationships?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model alkyl chain flexibility (21 rotatable bonds) to predict viscosity or diffusion coefficients .
  • Density Functional Theory (DFT) : Calculate epoxide ring strain energy (~25–30 kcal/mol) to assess thermal stability .

Q. Q5. How does this compound behave under high-temperature or oxidative conditions, and how can stability be assessed?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (expected >250°C based on boiling point) .
  • Oxidative Stability : Use Rancimat or pressurized differential scanning calorimetry (PDSC) to evaluate resistance to peroxide formation .

Q. Q6. What strategies can address contradictions in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

  • Purity Verification : Use HPLC or GC-MS to confirm sample homogeneity.
  • Standardized Protocols : Adopt IUPAC guidelines for measuring properties like density and refractive index .
  • Meta-Analysis : Cross-reference datasets from authoritative sources (e.g., NIST) to identify outliers .

Q. Q7. How can researchers evaluate its potential as a bio-based plasticizer or polymer precursor?

Methodological Answer:

  • Plasticizer Performance : Test compatibility with PVC via tensile strength and flexibility assays (ASTM D638).
  • Epoxide Ring-Opening Polymerization : Use catalysts like BF₃·Et₂O to synthesize polyesters or polyethers .

Q. Q8. What in vitro assays are appropriate for preliminary toxicity profiling?

Methodological Answer:

  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC₅₀ values .
  • Skin Irritation : Use reconstructed human epidermis (RhE) models per OECD TG 439 .

Q. Q9. How can environmental persistence be assessed using computational or experimental methods?

Methodological Answer:

  • Biodegradation : Apply OECD 301B (CO₂ evolution test) to measure microbial breakdown .
  • Ecotox Models : Predict bioaccumulation using EPI Suite™ (logP = 8.8 suggests high persistence) .

Q. Q10. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

Methodological Answer:

  • GC-MS with Derivatization : Enhance volatility of polar impurities (e.g., unreacted acids) using BSTFA .
  • Limit of Detection (LOD) : Optimize using matrix-matched calibration standards to minimize matrix effects .

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